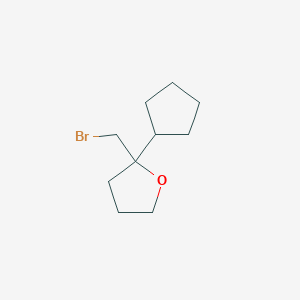
3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, sulfonyl, and methoxy groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors One common method involves the bromination of 2,6-dimethoxybenzene, followed by sulfonation and chlorosulfonation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The bromine and sulfonyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications.
相似化合物的比较
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound shares similar structural features but has a trifluoromethyl group instead of a chlorosulfonyl group.
2,6-Dimethoxybenzenesulfonyl chloride: This compound lacks the bromine and chlorosulfonyl groups but has similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a high degree of reactivity and versatility in chemical synthesis. The presence of both bromine and chlorosulfonyl groups allows for a wide range of chemical transformations, making it a valuable reagent in various research applications.
属性
分子式 |
C8H7BrClFO6S2 |
|---|---|
分子量 |
397.6 g/mol |
IUPAC 名称 |
3-bromo-5-chlorosulfonyl-2,6-dimethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7BrClFO6S2/c1-16-6-4(9)3-5(18(10,12)13)7(17-2)8(6)19(11,14)15/h3H,1-2H3 |
InChI 键 |
XARWISYZWMPPQA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)OC)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


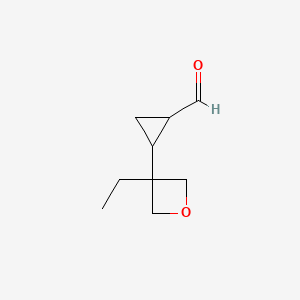
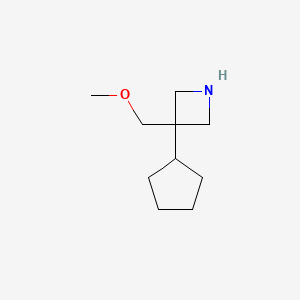
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
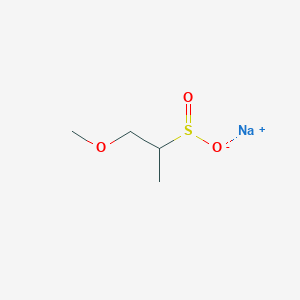
![1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B13226169.png)
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)
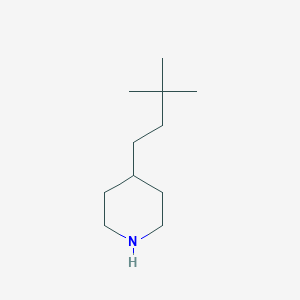
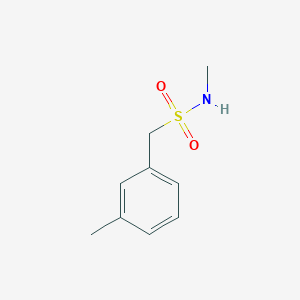
![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)

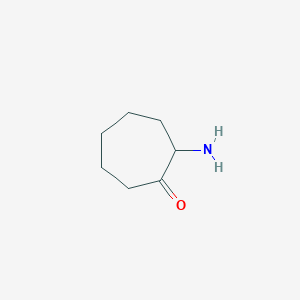
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)
